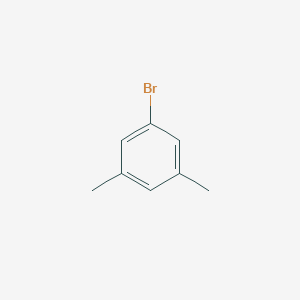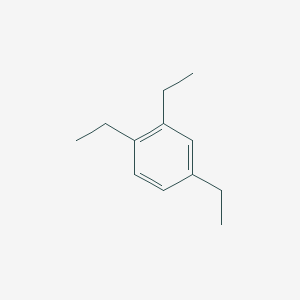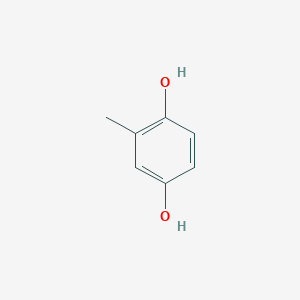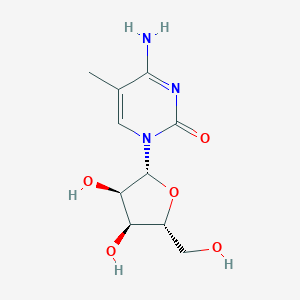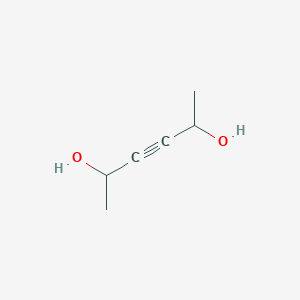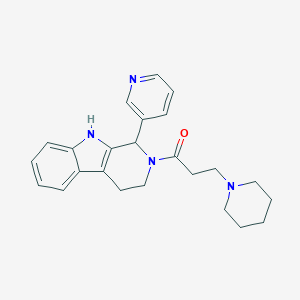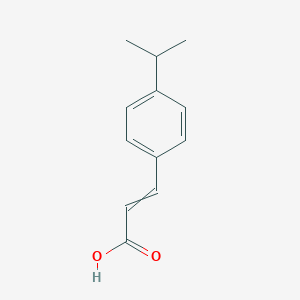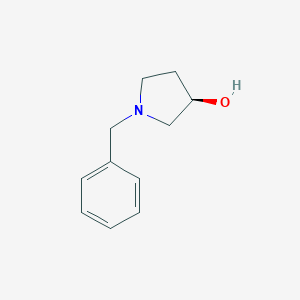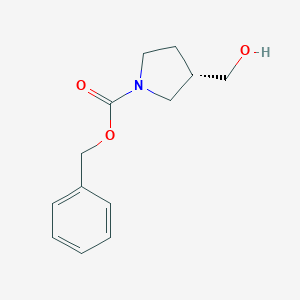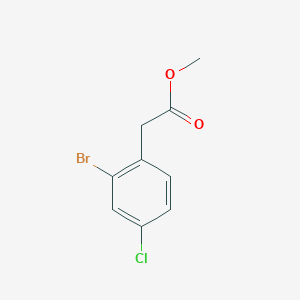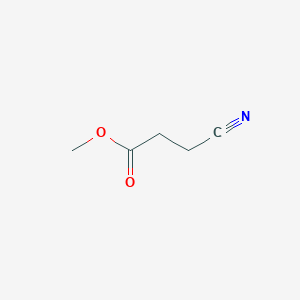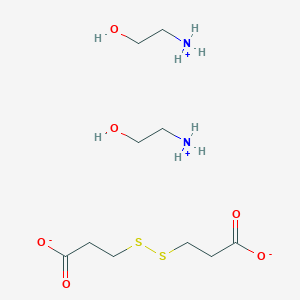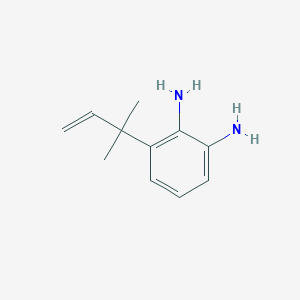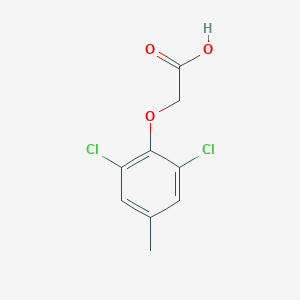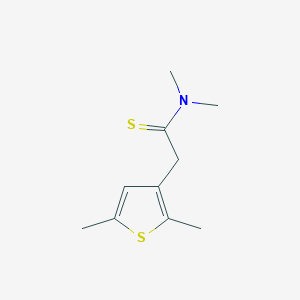
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide, also known as DMTT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTT is a member of the thiophene family and is widely used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is not fully understood, but it is believed to act as a charge transport material in organic semiconductors. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has a high electron affinity and can effectively transport electrons, making it an ideal material for use in electronic devices.
Effets Biochimiques Et Physiologiques
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has low environmental impact, making it an attractive candidate for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is its high purity and stability, which makes it easy to handle and use in laboratory experiments. However, 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is relatively expensive compared to other organic compounds and may not be suitable for large-scale applications.
Orientations Futures
There are several potential future directions for the research and development of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide. One of the most promising areas is in the development of organic semiconductors for use in electronic devices. Other potential applications include the development of new drugs and the synthesis of new organic compounds for use in various industrial applications.
In conclusion, 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide involves the reaction of thiophene-2-carbaldehyde with dimethylamine and ethanethiol. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has been extensively studied for its potential applications in the development of organic semiconductors. Its mechanism of action is believed to act as a charge transport material in organic semiconductors. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is relatively non-toxic and has low environmental impact, making it an attractive candidate for use in various applications. However, it is relatively expensive compared to other organic compounds and may not be suitable for large-scale applications. There are several potential future directions for the research and development of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide, including the development of organic semiconductors for use in electronic devices, the development of new drugs, and the synthesis of new organic compounds for use in various industrial applications.
Méthodes De Synthèse
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide can be synthesized using a variety of methods, including the reaction of thiophene-2-carbaldehyde with dimethylamine and ethanethiol. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate or sodium hydride. The resulting product is then purified using column chromatography to obtain pure 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide.
Applications De Recherche Scientifique
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is in the development of organic semiconductors, which are used in the manufacture of electronic devices such as solar cells, light-emitting diodes (LEDs), and transistors.
Propriétés
Numéro CAS |
121611-16-3 |
|---|---|
Nom du produit |
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide |
Formule moléculaire |
C10H15NS2 |
Poids moléculaire |
213.4 g/mol |
Nom IUPAC |
2-(2,5-dimethylthiophen-3-yl)-N,N-dimethylethanethioamide |
InChI |
InChI=1S/C10H15NS2/c1-7-5-9(8(2)13-7)6-10(12)11(3)4/h5H,6H2,1-4H3 |
Clé InChI |
FXWDHUIMZRPXAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C)CC(=S)N(C)C |
SMILES canonique |
CC1=CC(=C(S1)C)CC(=S)N(C)C |
Synonymes |
3-Thiopheneethanethioamide, N,N,2,5-tetramethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



